1-((1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate
Description
1-((1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate is a structurally complex heterocyclic compound characterized by a benzo[c][1,2,5]thiadiazole core modified with dimethyl and sulfone groups (2,2-dioxido), an acetamide linkage, and a terminal acetate ester. The sulfone and ester moieties enhance solubility and metabolic stability, while the thiadiazole ring may contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
[1-[(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)amino]-2-methyl-1-oxopropan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-9(18)22-14(2,3)13(19)15-10-6-7-11-12(8-10)17(5)23(20,21)16(11)4/h6-8H,1-5H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHRWTUCJNEZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
A comparative analysis of key properties is outlined below:
<sup>*</sup>LogP values estimated via fragment-based methods.
The target compound’s lower estimated LogP (~2.1) compared to 9c (LogP 4.3) suggests improved aqueous solubility, attributable to its sulfone and acetate groups.
Metabolic Stability and Toxicity
The acetate ester in the target compound may enhance prodrug characteristics, enabling hydrolysis to a free carboxylic acid in vivo, similar to ’s thiazolylmethyl carbamates . However, the benzo[c]thiadiazole core’s sulfone group could reduce hepatic toxicity compared to ’s nitroimidazole derivatives, which are associated with mutagenic risks .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction progress be monitored?
The synthesis typically involves multi-step pathways, including nucleophilic substitution, amide bond formation, and acetylation. Key steps include:
- Amide coupling : Reacting the benzo[c][1,2,5]thiadiazole core with an amino-propanone derivative under basic conditions (e.g., DIPEA in DMF) .
- Acetylation : Introducing the acetate group using acetyl chloride or acetic anhydride in anhydrous solvents .
Monitoring : Use HPLC to track intermediate formation and NMR (¹H/¹³C) to confirm structural integrity. Thin-layer chromatography (TLC) with UV visualization aids in real-time reaction monitoring .
Q. How is purity assessed, and what analytical techniques validate structural identity?
- Purity : Quantified via HPLC with UV detection (≥95% purity threshold) .
- Structural validation :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at 1.3–1.5 ppm; acetate carbonyl at ~170 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching theoretical mass .
- Elemental analysis : Carbon, hydrogen, nitrogen (CHN) percentages must align with calculated values (error <0.4%) .
Q. What solvent systems and catalysts optimize yield during synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; dichloromethane (DCM) is preferred for acetylation .
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acetylation, while Pd/C or copper catalysts may aid coupling reactions .
- Yield optimization : Reaction temperatures between 50–80°C and inert atmospheres (N₂/Ar) prevent oxidation .
Advanced Research Questions
Q. How can computational methods predict reactivity and guide synthetic routes?
- Reaction path search : Quantum chemical calculations (DFT) model transition states and energetics for amide bond formation .
- Solvent effects : COSMO-RS simulations predict solubility and stability of intermediates .
- Case study : ICReDD’s workflow integrates computed activation energies with experimental screening to reduce trial-and-error steps by 40% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., CHS-828 reference compound) .
- Dose-response curves : Analyze EC₅₀/IC₅₀ values across replicates; statistical tools (ANOVA) identify outliers .
- Mechanistic studies : Compare binding affinities (e.g., molecular docking vs. SPR assays) to reconcile discrepancies in receptor interactions .
Q. How do structural modifications influence bioactivity?
Q. What advanced techniques characterize degradation pathways under physiological conditions?
Q. How can reaction scalability be achieved without compromising purity?
- Process intensification : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., acetylation) .
- Crystallization control : Anti-solvent addition (e.g., hexane to DCM) enhances crystal uniformity .
- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., temperature, stoichiometry) with minimal runs .
Methodological Notes
- Contradiction management : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve spectral overlaps .
- Interdisciplinary integration : Combine synthetic chemistry with computational modeling (e.g., ICReDD’s hybrid approach) to accelerate discovery .
- Data reproducibility : Archive raw spectral/data files in FAIR-compliant repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
